N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide
CAS No.:
Cat. No.: VC10673314
Molecular Formula: C19H26ClNO3S
Molecular Weight: 383.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26ClNO3S |
|---|---|
| Molecular Weight | 383.9 g/mol |
| IUPAC Name | N-[2-(1-adamantyl)ethyl]-4-chloro-3-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C19H26ClNO3S/c1-24-18-9-16(2-3-17(18)20)25(22,23)21-5-4-19-10-13-6-14(11-19)8-15(7-13)12-19/h2-3,9,13-15,21H,4-8,10-12H2,1H3 |
| Standard InChI Key | VQTQOSJILUJJEE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)Cl |
| Canonical SMILES | COC1=C(C=CC(=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)Cl |
Introduction
N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide is a complex organic compound that combines the structural features of adamantane and sulfonamide. Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while sulfonamides are widely used in medicinal chemistry for their antibacterial properties. This compound has garnered interest due to its potential biological activities, particularly in the realm of antiviral and antimicrobial research.
Synthesis
The synthesis of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative. Adamantane can be functionalized through various methods, such as halogenation or oxidation, to introduce reactive groups. The next step involves the reaction of the adamantane derivative with an appropriate sulfonamide precursor, such as 4-chloro-3-methoxybenzenesulfonyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Biological Activity
Recent studies have indicated that N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide exhibits significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Additionally, this compound has shown potential as an antiviral agent, particularly against the Dengue virus (DENV). It interacts with DENV, leading to significant anti-DENV serotype 2 activity by affecting the biochemical pathways related to the replication and spread of the virus.
Chemical Reactions and Derivatives
N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including substitution reactions where the chlorine atom on the benzene ring can be substituted with other nucleophiles. Oxidation and reduction reactions can also modify the methoxy group.
| Reaction Type | Description |
|---|---|
| Substitution | Chlorine substitution with nucleophiles like amines or thiols |
| Oxidation | Methoxy group oxidation to hydroxyl or carboxyl groups |
| Reduction | Methoxy group reduction using reducing agents like lithium aluminum hydride |
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